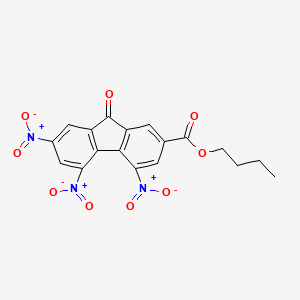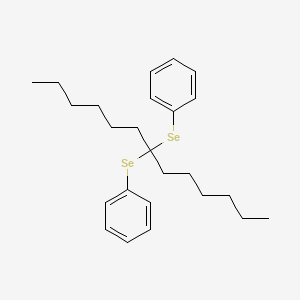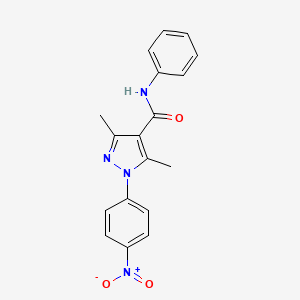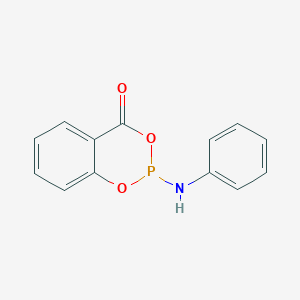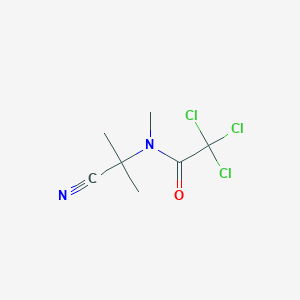
2,2,2-Trichloro-N-(2-cyanopropan-2-yl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloro-N-(2-cyanopropan-2-yl)-N-methylacetamide is a synthetic organic compound. Its structure includes a trichloromethyl group, a cyanopropyl group, and a methylacetamide group. This compound may have applications in various fields such as chemistry, biology, and industry, depending on its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-(2-cyanopropan-2-yl)-N-methylacetamide typically involves the reaction of trichloroacetyl chloride with N-methyl-2-cyanopropan-2-amine under controlled conditions. The reaction may require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and safety.
化学反応の分析
Types of Reactions
2,2,2-Trichloro-N-(2-cyanopropan-2-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions could lead to the formation of amines or other reduced forms of the compound.
Substitution: The trichloromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.
科学的研究の応用
2,2,2-Trichloro-N-(2-cyanopropan-2-yl)-N-methylacetamide may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmaceutical compounds.
Industry: Used in the production of specialty chemicals or materials.
作用機序
The mechanism of action for 2,2,2-Trichloro-N-(2-cyanopropan-2-yl)-N-methylacetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
- 2,2,2-Trichloro-N-(2-cyanopropan-2-yl)-N-ethylacetamide
- 2,2,2-Trichloro-N-(2-cyanopropan-2-yl)-N-isopropylacetamide
Comparison
Compared to similar compounds, 2,2,2-Trichloro-N-(2-cyanopropan-2-yl)-N-methylacetamide may exhibit unique properties such as different reactivity or biological activity due to the presence of the methyl group. These differences can influence its suitability for specific applications.
特性
CAS番号 |
61555-53-1 |
|---|---|
分子式 |
C7H9Cl3N2O |
分子量 |
243.5 g/mol |
IUPAC名 |
2,2,2-trichloro-N-(2-cyanopropan-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C7H9Cl3N2O/c1-6(2,4-11)12(3)5(13)7(8,9)10/h1-3H3 |
InChIキー |
MUMRMGJAIBOWLR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#N)N(C)C(=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Hydroxy-2,4,8-trimethyl-5-sulfanylidene-2,4-diazabicyclo[4.2.0]octan-3-one](/img/structure/B14583312.png)
![2-(4-Methylphenyl)-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14583318.png)

![N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide](/img/structure/B14583337.png)

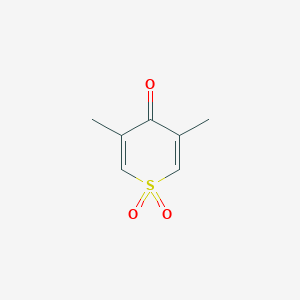
![1-[4-(Diphenylphosphorothioyl)phenyl]piperidine](/img/structure/B14583356.png)
![Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate](/img/structure/B14583359.png)
![Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl-](/img/structure/B14583365.png)
